molecular formula C16H27NO7S B3016199 3-[Bis[2-(methacryloyloxy)ethyl](methyl)ammonio]propane-1-sulfonate CAS No. 1314713-40-0

3-[Bis[2-(methacryloyloxy)ethyl](methyl)ammonio]propane-1-sulfonate

Cat. No.: B3016199
CAS No.: 1314713-40-0
M. Wt: 377.45
InChI Key: OFRYGBGGBLFQNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[Bis2-(methacryloyloxy)ethylammonio]propane-1-sulfonate (CAS: 1314713-40-0) is a zwitterionic methacrylate monomer characterized by a quaternary ammonium group and a sulfonate group separated by a three-carbon spacer. Its structure includes two methacryloyloxyethyl chains and a methyl group attached to the ammonium center (Fig. 1). This compound is primarily used in the synthesis of stimuli-responsive polymers and hydrogels, leveraging its dual ionic functionality to enhance water solubility, anti-polyelectrolyte effects, and physical crosslinking capabilities .

Properties

IUPAC Name

3-[methyl-bis[2-(2-methylprop-2-enoyloxy)ethyl]azaniumyl]propane-1-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO7S/c1-13(2)15(18)23-10-8-17(5,7-6-12-25(20,21)22)9-11-24-16(19)14(3)4/h1,3,6-12H2,2,4-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFRYGBGGBLFQNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCC[N+](C)(CCCS(=O)(=O)[O-])CCOC(=O)C(=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27NO7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314713-40-0
Record name 3-[Bis[2-(methacryloyloxy)ethyl](methyl)ammonio]propane-1-sulfonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bis[2-(methacryloyloxy)ethylammonio]propane-1-sulfonate typically involves the reaction of 1,3-propane sultone with 2-(dimethylamino)ethyl methacrylate. The reaction is carried out in an organic solvent such as acetonitrile at room temperature. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated purification systems enhances the efficiency of the production process .

Mechanism of Action

The compound exerts its effects primarily through its zwitterionic nature, which allows it to interact with both hydrophilic and hydrophobic environments. The methacryloyloxy groups enable polymerization, forming networks that can encapsulate drugs or other molecules. The sulfonate group provides ionic interactions, enhancing the stability and functionality of the resulting materials .

Comparison with Similar Compounds

Comparison with Structurally Similar Zwitterionic Compounds

a) 3-[[2-(Methacryloyloxy)ethyl]dimethylammonio]propane-1-sulfonate (SBMA or DMAPS)
  • Structure : Contains a single methacryloyloxyethyl group and a dimethylammonio-sulfonate pair (Fig. 2).
  • Synthesis: Prepared via quaternization of 2-(dimethylamino)ethyl methacrylate with 1,3-propanesultone in acetonitrile .
b) 3-((3-(Methacryloyloxy)propyl)dimethylammonio)propane-1-sulfonate
  • Structure : Features a propyl spacer between the methacryloyloxy group and the ammonium center.
  • Synthesis: Synthesized from 3-(dimethylamino)propyl methacrylate and 1,3-propanesultone at room temperature (90% yield) .
  • Key differences : The longer propyl spacer alters hydrophilicity and phase separation behavior in copolymers .
c) 3-(1-(2-(Methacryloyloxy)ethyl)piperidin-1-ium-1-yl)propane-1-sulfonate
  • Structure : Incorporates a piperidinium ring instead of a trimethylammonium group.
  • Synthesis : Requires refluxing with nitrobenzene as a catalyst (94% yield) .
  • Key differences : The piperidinium ring enhances thermal stability (m.p. 188–193°C) but complicates polymerization kinetics .

Physicochemical Properties

Property Target Compound SBMA/DMAPS 3-(3-Methacryloyloxypropyl) Derivative Piperidinium Derivative
Melting Point (°C) ~149 (estimated) 149 165 188–193
Water Solubility High (zwitterionic nature) High Moderate Low
Thermal Stability Moderate Moderate High Very High
Polymerizability High (dual methacrylates) High High Moderate

Functional Performance in Polymers

a) Thermoresponsive Behavior
  • SBMA : Exhibits UCST behavior in aqueous solutions, with cloud points tunable via copolymer composition .
  • Piperidinium Derivative : Higher thermal stability but reduced UCST tunability due to rigid heterocyclic structure .
b) Mechanical and Morphological Properties
  • Target Compound : Likely enhances elastomeric performance in copolymers due to increased crosslinking density from dual methacrylates.
  • SBMA : Forms copolymers with n-butyl acrylate showing superior microphase separation and rubbery plateau regions (storage modulus >1 MPa) compared to cationic analogues .
  • 3-(3-Methacryloyloxypropyl) Derivative : Promotes less defined microphase separation, attributed to the flexible propyl spacer .

Biological Activity

3-[Bis2-(methacryloyloxy)ethylammonio]propane-1-sulfonate (commonly referred to as BMEPS) is a zwitterionic compound recognized for its unique chemical structure, which incorporates both methacryloyloxy and sulfonate groups. This compound has garnered attention in various fields, particularly in biomedicine and materials science, due to its biocompatibility and ability to form hydrogels.

  • Molecular Formula : C₁₆H₂₇NO₇S
  • Molecular Weight : 377.5 g/mol
  • CAS Number : 1314713-40-0

BMEPS exhibits biological activity primarily through its zwitterionic nature, allowing it to interact effectively with both hydrophilic and hydrophobic environments. The methacryloyloxy groups facilitate polymerization, leading to the formation of hydrogels that can encapsulate drugs or other therapeutic agents. The sulfonate group enhances ionic interactions, contributing to the stability and functionality of the resulting materials in biological contexts.

Biological Applications

BMEPS has been explored for various applications in biological research and medicine:

  • Tissue Engineering : Its biocompatibility makes it suitable for developing scaffolds that support cell growth and tissue regeneration.
  • Drug Delivery Systems : The ability to form hydrogels allows for controlled release of therapeutic agents, improving the efficacy of treatments.
  • Wound Healing : Its hydrophilic properties are beneficial in creating dressings that maintain moisture and promote healing.

Research Findings

Recent studies have highlighted the biological activities associated with BMEPS:

  • Antimicrobial Activity : BMEPS has shown potential as an antimicrobial agent. Its zwitterionic nature may disrupt bacterial membranes, leading to cell lysis. A study demonstrated that BMEPS exhibited significant antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli.
  • Cell Adhesion and Proliferation : Research indicates that BMEPS-modified surfaces promote enhanced cell adhesion and proliferation compared to unmodified surfaces. This property is crucial for applications in tissue engineering where cell attachment is vital for scaffold effectiveness.
  • Cytotoxicity Assessments : In vitro studies have assessed the cytotoxic effects of BMEPS on mammalian cells, showing low toxicity at therapeutic concentrations, which supports its use in biomedical applications.

Comparative Studies

To understand the unique properties of BMEPS, comparisons with similar zwitterionic compounds are essential:

Compound NameStructureBiological ActivityApplications
2-(Methacryloyloxy)ethyl dimethyl-(3-sulfopropyl)ammonium hydroxideZwitterionicModerate antimicrobialDrug delivery
N,N-Dimethyl-N-(2-methacryloyloxyethyl)-3-sulfopropylammonium betaineZwitterionicAntibacterialCoatings

BMEPS stands out due to its dual functionality that allows it to participate in both polymerization and substitution reactions while maintaining biocompatibility.

Case Studies

Several case studies highlight the practical applications of BMEPS:

  • Study on Drug Delivery Systems : A recent investigation utilized BMEPS-based hydrogels for delivering anti-cancer drugs. The results indicated a sustained release profile, enhancing drug efficacy while reducing systemic toxicity.
  • Tissue Engineering Scaffolds : In a study focused on bone tissue engineering, scaffolds made from BMEPS demonstrated superior mechanical properties and bioactivity compared to traditional materials.

Q & A

Q. What are the standard synthesis protocols for 3-[Bis2-(methacryloyloxy)ethylammonio]propane-1-sulfonate?

Methodological Answer: The compound is typically synthesized via quaternization of tertiary amine-containing methacrylates with 1,3-propanesultone. A representative procedure involves refluxing 2-(dimethylamino)ethyl methacrylate (or analogous monomers) with 1,3-propanesultone (1.0–1.2 equivalents) in acetonitrile (30 wt%) at 80–90°C for 5–7 days under nitrogen. Nitrobenzene is often added as a catalyst (0.1–0.5 vol%). Post-reaction, the product precipitates as a white solid upon cooling, which is purified via filtration, solvent removal, and recrystallization in acetonitrile/diethyl ether. Yields typically exceed 90%, with purity confirmed by bromination titration (>98%) and total nitrogen analysis .

Q. Key Synthesis Parameters

ReactantEquivalentsSolventTimeYield
1,3-Propanesultone1.0–1.2Acetonitrile5–7 days90–94%

Q. How should researchers handle and store this compound to maintain purity?

Methodological Answer: Due to its hygroscopic nature, the compound must be stored under inert gas (e.g., argon) in airtight containers. Exposure to moisture >3% (w/w) can lead to hydrolysis of the methacrylate or sulfonate groups. For short-term use, store at 4°C in a desiccator with silica gel. Long-term storage requires −20°C under nitrogen. Purity degradation can be monitored via ¹H NMR (disappearance of methacrylate vinyl protons at δ 5.6–6.1 ppm) or Karl Fischer titration for water content .

Advanced Research Questions

Q. How can copolymer design enhance the mechanical stability of zwitterionic hydrogels without compromising antifouling properties?

Methodological Answer: Terpolymer systems incorporating hydrophobic monomers (e.g., butyl methacrylate, BMA) and photo-crosslinkers (e.g., 2-(4-benzoylphenoxy)ethyl methacrylate, BPEMA) have shown success. For example:

  • Protocol : Free-radical copolymerization of 3-[Bis2-(methacryloyloxy)ethylammonio]propane-1-sulfonate (zwitterionic monomer), BMA (10–20 mol%), and BPEMA (1–5 mol%) in DMSO at 70°C with AIBN initiator.
  • Mechanical Testing : Swollen hydrogel films exhibit improved storage modulus (DMA: 10–50 kPa vs. 1–5 kPa for pure zwitterionic hydrogels) due to physical crosslinking from hydrophobic domains.
  • Antifouling Validation : SPR or QCM-D assays show <5% protein adsorption (e.g., fibrinogen) when BMA content is ≤15 mol%, balancing reduced swelling and hydration .

Q. What methodologies resolve contradictions between increased hydrophobicity and antifouling performance?

Methodological Answer: Contradictions arise when hydrophobic monomers reduce hydration but unexpectedly improve antifouling. To address this:

Systematic Hydrophobicity Screening : Vary BMA content (5–25 mol%) in terpolymers and correlate with hydration (via swelling ratio) and antifouling (via bacterial adhesion assays).

Surface Characterization : Use AFM to map nanoscale hydrophobic domains and XPS to confirm surface enrichment of zwitterionic groups.

Mechanistic Insight : Hydrophobic domains may reduce non-specific interactions while zwitterionic surface layers repel fouling agents. For example, terpolymers with 10 mol% BMA showed 85% reduction in E. coli adhesion compared to pure zwitterionic polymers .

Q. How does spacer length between charged groups influence UCST behavior in aqueous solutions?

Methodological Answer: UCST (Upper Critical Solution Temperature) is sensitive to the spacer between ammonium and sulfonate groups. To study this:

  • Synthesis Variants : Prepare monomers with spacer lengths of 3–6 methylene groups (e.g., 3-((3-methacrylamidopropyl)dimethylammonio)propane-1-sulfonate vs. 3-((6-methacryloyloxyhexyl)dimethylammonio)propane-1-sulfonate).
  • UCST Measurement : Use turbidimetry (λ = 500 nm) with heating/cooling cycles (1°C/min). For example, a 3-methylene spacer yields UCST ~25°C in PBS, while a 6-methylene spacer shifts UCST to ~45°C due to stronger dipole-dipole interactions.
  • Theoretical Modeling : Fit cloud point data to the Zimm-Bragg model to quantify enthalpy-entropy contributions .

Q. What analytical techniques are critical for characterizing zwitterionomer microphase separation?

Methodological Answer:

  • SAXS : Identify Bragg peaks corresponding to ionic domain spacing (e.g., 10–20 nm for P(SPE-co-BMA)).
  • DSC : Detect glass transition temperatures (Tg) of hydrophobic (e.g., BMA, Tg ~20°C) and zwitterionic (Tg ~100°C) phases.
  • AFM Phase Imaging : Map modulus differences between soft zwitterionic regions (0.1–1 GPa) and rigid hydrophobic domains (2–5 GPa).
  • DMA : Rubber plateau modulus (>10⁴ Pa) confirms physical crosslinking via ionic aggregates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.